molecular formula C14H17N5OS B7082359 N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide

N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide

Cat. No.: B7082359
M. Wt: 303.39 g/mol
InChI Key: YRCPWMXIXRINSN-UHFFFAOYSA-N
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Description

N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide is a heterocyclic compound that contains a thiophene ring, a pyrazine ring, and a piperazine ring

Properties

IUPAC Name

N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-11-9-21-10-12(11)17-14(20)19-6-4-18(5-7-19)13-8-15-2-3-16-13/h2-3,8-10H,4-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCPWMXIXRINSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1NC(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazine ring: The pyrazine ring can be introduced via a condensation reaction with a suitable diamine and a diketone.

    Formation of the piperazine ring: The piperazine ring is typically formed through a cyclization reaction involving a diamine and a dihaloalkane.

    Coupling of the rings: The final step involves coupling the thiophene, pyrazine, and piperazine rings through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylthiophen-3-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide: Unique due to the presence of the thiophene, pyrazine, and piperazine rings.

    Thiophene derivatives: Known for their antimicrobial and anticancer properties.

    Pyrazine derivatives: Studied for their anti-inflammatory and antioxidant activities.

    Piperazine derivatives: Used in the development of various pharmaceuticals, including antipsychotics and antihistamines.

Uniqueness

This compound is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds with only one or two of these rings.

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